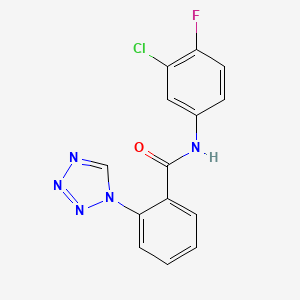

N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide

Description

Properties

Molecular Formula |

C14H9ClFN5O |

|---|---|

Molecular Weight |

317.70 g/mol |

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C14H9ClFN5O/c15-11-7-9(5-6-12(11)16)18-14(22)10-3-1-2-4-13(10)21-8-17-19-20-21/h1-8H,(H,18,22) |

InChI Key |

UEYHXPLUYKGWIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Substitution Reaction: The tetrazole ring is then introduced to the benzamide structure through a substitution reaction, often using a suitable catalyst and solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tetrazole ring or the benzamide moiety.

Reduction: Reduction reactions could potentially modify the functional groups, leading to different derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, it could involve binding to specific proteins or enzymes, thereby modulating their activity. The tetrazole ring and substituted benzamide structure might interact with biological molecules through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.

Comparison with Similar Compounds

Substituted Benzamides with Heterocyclic Moieties

Key Observations :

- Tetrazole vs. Imidazole : The tetrazole group in the target compound may offer superior metabolic stability compared to imidazole derivatives due to its resistance to oxidative degradation . However, imidazole analogs demonstrate direct anticancer efficacy, suggesting substituent positioning (C2 vs. C4) critically influences activity .

- Azetidinone Derivatives: Compounds like those in highlight the importance of β-lactam rings (azetidinone) for antimicrobial activity, a feature absent in the target compound. QSAR models indicate topological parameters (Balaban index, molecular connectivity) govern antimicrobial potency, which tetrazole-containing compounds may lack .

Fluorophenyl-Substituted Benzamides in Agrochemicals

Key Observations :

Triazolo and Oxazine-Benzamide Hybrids

Key Observations :

- Patent compounds often incorporate complex heterocycles (e.g., triazolo-oxazine) and fluorinated groups to enhance target binding and pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide, and how are intermediates characterized?

- Answer : The compound is synthesized via multi-step reactions, typically starting with the condensation of 3-chloro-4-fluoroaniline with a benzoyl chloride intermediate. For example, analogous compounds are prepared by reacting substituted anilines with activated acyl chlorides in pyridine or DMF under inert conditions . Key intermediates are characterized using H and C NMR to confirm regiochemistry, UV spectroscopy for conjugation analysis, and mass spectrometry for molecular weight validation .

Q. How is the purity and structural integrity of the compound validated in academic research?

- Answer : Purity is assessed via HPLC (>95% purity threshold), while structural confirmation relies on H/C NMR (e.g., amide proton at δ ~10 ppm, aromatic splitting patterns) and high-resolution mass spectrometry (HRMS) for exact mass matching. X-ray crystallography may be employed for unambiguous confirmation, as seen in related benzamide derivatives .

Q. What in vitro biological assays are typically used to screen this compound for pharmacological activity?

- Answer : Common assays include:

- Enzyme inhibition : Fluorometric assays targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), with IC values calculated using dose-response curves .

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria or fungi .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., IC in µM range) .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the molecular conformation of this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals bond lengths, angles, and intermolecular interactions. For example, hydrogen bonds (e.g., N–H···N tetrazole interactions) and π-π stacking between aromatic rings stabilize the crystal lattice. Displacement parameters validate thermal motion and disorder .

Q. What computational methods are used to predict the compound’s binding affinity to target proteins, and how do they correlate with experimental data?

- Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (AMBER, GROMACS) model ligand-receptor interactions. The trifluoromethyl and tetrazole groups enhance hydrophobic and dipole interactions, respectively. Free energy calculations (MM-PBSA/GBSA) predict binding energies, which are validated via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can contradictory reports on the compound’s biological activity be resolved methodologically?

- Answer : Discrepancies (e.g., varying IC values) are addressed by:

- Assay standardization : Normalizing cell viability protocols (e.g., ATP vs. resazurin detection).

- Metabolic stability testing : Liver microsome assays to account for species-specific degradation.

- Structural analogs : Synthesizing derivatives to isolate the role of the tetrazole group in activity .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Answer :

- Lipophilicity adjustment : Introducing electron-withdrawing groups (e.g., –CF) to enhance metabolic stability .

- Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride).

- Prodrug design : Masking the tetrazole as a methyl ester for improved oral bioavailability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.